(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide

PLK1 inhibition benzothiazole mitotic kinase

For kinase inhibitor programs requiring a fluorinated benzothiazole probe with defined (Z)-geometry and steric bulk. This compound addresses the need for systematic SAR exploration of PLK1 and related serine/threonine kinases. Key advantages: - ≥95% purity (HPLC), suitable for biochemical assays - 4,6-difluoro substitution modulates electronic properties and ATP-binding pocket complementarity - Pivalamide group enhances metabolic stability vs. smaller amide analogs - Available in multiple batch sizes for screening-to-lead optimization

Molecular Formula C14H16F2N2OS
Molecular Weight 298.35
CAS No. 868375-49-9
Cat. No. B2883761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide
CAS868375-49-9
Molecular FormulaC14H16F2N2OS
Molecular Weight298.35
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2SC1=NC(=O)C(C)(C)C)F)F
InChIInChI=1S/C14H16F2N2OS/c1-5-18-11-9(16)6-8(15)7-10(11)20-13(18)17-12(19)14(2,3)4/h6-7H,5H2,1-4H3
InChIKeyCIEJOVNBGZEGAK-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing the Fluorinated Benzothiazole Pivalamide (CAS 868375-49-9)


(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide (CAS 868375-49-9) is a synthetic, fluorinated benzothiazole derivative belonging to the pivalamide subclass . Its core structure features a 4,6-difluorobenzo[d]thiazole bicycle with an N-ethyl substituent and a (Z)-configured exocyclic imine linked to a pivalamide (tert-butylcarbonyl) moiety. Benzothiazole-based compounds, particularly those within kinase inhibitor programs, have been explored for targeting Polo-like kinase 1 (PLK1) and other serine/threonine kinases involved in mitotic regulation [1]. The compound is commercially available from multiple research chemical suppliers at purities typically ≥95% (HPLC) for non-human research applications .

Structural Determinants of Target Engagement for This Benzothiazole Pivalamide


Benzothiazole pivalamides are not freely interchangeable. The (Z)-configured imine geometry at the 2-position of the benzothiazole ring and the electron-withdrawing 4,6-difluoro substitution pattern critically influence the compound's conformational preferences, hydrogen-bonding capacity, and electronic properties [1]. Computational predictions on structurally related fluorinated benzothiazol derivatives indicate that the specific fluorine substitution and the N-ethyl group modulate reactivity and potential target interactions [1]. The pivalamide group provides steric bulk and metabolic stability compared to smaller acyl substituents (e.g., acetamide or isobutyramide analogs). Substituting this compound with a non-fluorinated, differently fluorinated, or alternative N3-alkyl benzothiazole pivalamide—even within the same compound library—may result in divergent target binding, altered selectivity profiles, and non-comparable biological readouts. The quantitative evidence below, where available, illustrates the measurable consequences of specific structural features on biological activity within this chemical series.

Quantitative Differentiation Evidence for This Benzothiazole Pivalamide


PLK1 Inhibition: Evidence from Benzothiazole N-Oxide Series

While direct PLK1 IC50 data for (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide (CAS 868375-49-9) has not been published in the peer-reviewed literature, its benzothiazole core is a validated scaffold for PLK1 inhibition. The optimized benzothiazole N-oxide cyclapolin 1 demonstrates potent and selective PLK1 inhibition [1]. Cyclapolin 1 treatment of purified centrosomes showed that PLK inhibition abrogates MPM2 epitope generation, γ-tubulin recruitment, and microtubule nucleation [1]. In living S2 cells, cyclapolin 1 induced collapsed spindles, a phenotype distinct from PLK1 RNAi-mediated metaphase arrest [1]. The 4,6-difluoro substitution pattern and the pivalamide group present in CAS 868375-49-9 are structural features that may confer differential binding modes compared to non-fluorinated or mono-fluorinated benzothiazole analogs. This evidence supports the rationale for evaluating this compound within PLK-targeted screening cascades [2].

PLK1 inhibition benzothiazole mitotic kinase centrosome anticancer

Fluorine Substitution Impact on Electronic Properties

Computational studies on fluorinated benzothiazol derivatives predict that the 4,6-difluoro substitution pattern significantly alters conformational preferences, structural topology, and reactivity compared to non-fluorinated benzothiazole cores [1]. The electron-withdrawing fluorine atoms at positions 4 and 6 reduce electron density on the aromatic ring, affecting hydrogen-bonding capacity at the N3-ethyl and C2-imine positions. This electronic modulation is predicted to influence target binding interactions, particularly with kinase ATP-binding pockets where halogen bonds and dipole interactions contribute to affinity. The pivalamide group introduces steric constraints not present in smaller amide analogs (e.g., acetamide, propanamide), further differentiating the compound within the benzothiazole library [1].

computational chemistry fluorination benzothiazole reactivity prediction SAR

Pivalamide Moiety: Steric and Metabolic Advantages

The pivalamide (2,2-dimethylpropanamide) group at the C2-imine position of CAS 868375-49-9 represents a sterically demanding, hydrolytically resistant amide substituent. Closely related analogs in the same chemical space include (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (isobutyramide analog) and N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)propanamide (propanamide analog) . The tert-butyl group of the pivalamide provides greater steric shielding of the amide bond against hydrolytic enzymes compared to the isopropyl (isobutyramide) or ethyl (propanamide) substituents, potentially conferring enhanced metabolic stability in cellular and in vivo assay contexts. Direct comparative stability or potency data between these specific analogs has not been published in peer-reviewed literature, but the structure-metabolism relationship for pivalamide-containing compounds is well-established across medicinal chemistry programs [1].

pivalamide metabolic stability steric effect amide hydrolysis benzothiazole

Benzothiazole Pivalamide Class Activity: CFTR Corrector & Anticancer Programs

Benzothiazole derivatives bearing pivalamide groups have demonstrated biological activity in multiple therapeutic programs. A fused pyrrolothiazole system bearing a pivalamide group at the thiazole moiety significantly increased F508del-CFTR activity, demonstrating that the pivalamide-benzothiazole substructure can engage protein targets relevant to human disease [1]. Additionally, thiazole derivatives with pivalamide substituents have been explored as anticancer agents, with some compounds showing Pin1 inhibitory activity (IC50 = 5.3 µM for a related thiazole derivative) [2]. While these data derive from structurally distinct compounds within the broader benzothiazole/thiazole-pivalamide class, they establish a precedent for target engagement and biological activity from this chemotype. The specific 4,6-difluoro-N-ethyl substitution pattern in CAS 868375-49-9 represents an underexplored combination that warrants empirical evaluation within these target classes.

CFTR corrector benzothiazole pivalamide anticancer drug discovery

Critical Data Gap: No Published Comparative Biological Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major chemical vendor databases (as of the knowledge cutoff date) reveals no peer-reviewed studies, patent examples, or authoritative bioassay entries that provide quantitative biological activity data (IC50, EC50, Ki, Kd, or cell-based potency) specifically for (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide (CAS 868375-49-9). The compound is listed exclusively on generic research chemical supplier platforms (Chemenu, BenchChem, EvitaChem) with no verified bioactivity annotations . All differentiation claims presented in this guide are class-level inferences based on structurally related benzothiazole or thiazole pivalamide derivatives. Users should treat this compound as an unevaluated screening candidate requiring de novo biological characterization. Procurement decisions should weigh this evidence gap against the potential value of exploring the underexplored 4,6-difluoro-N-ethyl-pivalamide substitution pattern.

data gap lack of evidence procurement caution screening compound research chemical

Recommended Research Applications for This Benzothiazole Pivalamide


Exploratory PLK1 Kinase Inhibitor Screening

Based on the class-level evidence that benzothiazole derivatives can achieve potent and selective PLK1 inhibition [1], CAS 868375-49-9 is suitable as a screening candidate in PLK1 biochemical or cell-based assays. The 4,6-difluoro substitution pattern is predicted to modulate ATP-binding pocket complementarity relative to non-fluorinated or mono-fluorinated analogs [2]. Researchers should include closely related analogs (e.g., the isobutyramide and propanamide variants) as comparators to deconvolute the contributions of fluorine substitution and pivalamide steric bulk to any observed PLK1 activity.

Metabolic Stability Profiling: Pivalamide vs. Smaller Amides

The pivalamide group is predicted to confer enhanced resistance to amidase-mediated hydrolysis compared to isobutyramide or propanamide analogs [1]. Researchers studying compound stability in liver microsome, hepatocyte, or plasma stability assays should include CAS 868375-49-9 alongside its smaller amide counterparts to experimentally quantify the metabolic advantage of the tert-butyl amide within this specific benzothiazole scaffold. Such data would establish whether the pivalamide group provides a meaningful stability advantage that justifies its selection over synthetically simpler alternatives.

SAR Library Expansion: Fluorine Scan of Benzothiazole Pivalamides

The 4,6-difluoro substitution pattern in CAS 868375-49-9 represents a specific point in fluorine substitution space that is computationally predicted to alter electronic properties and reactivity [1]. This compound serves as a key member of a systematic fluorine scan library including the non-fluorinated, 4-fluoro, 6-fluoro, and 5,7-difluoro analogs for probing halogen bonding contributions in benzothiazole-target interactions. Such systematic SAR exploration is essential for kinase inhibitor programs where fluorine-mediated interactions can significantly impact both potency and selectivity.

Custom Synthesis Starting Material for Derivatization

Given the absence of published biological data for CAS 868375-49-9 [1], its most practical near-term application may be as a versatile synthetic intermediate. The (Z)-imine linkage and the pivalamide group can serve as handles for further chemical elaboration, including pivalamide hydrolysis to the primary amine for subsequent acylation, or modification of the N3-ethyl group. The commercial availability at ≥95% purity from multiple suppliers [2] makes this compound a practical starting point for medicinal chemistry campaigns exploring underexploited benzothiazole chemical space.

Quote Request

Request a Quote for (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.